2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride
Overview
Description
2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxy group, an ethoxy substituent, and a cyclohexylacetamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride typically involves multiple steps, including bromination, etherification, and amide formation. The process begins with the bromination of a suitable phenol derivative, followed by the introduction of an ethoxy group through etherification. The final step involves the formation of the cyclohexylacetamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenoxy group to a phenol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-ethoxyphenol: Shares the brominated phenoxy group but lacks the cyclohexylacetamide moiety.
N-cyclohexylacetamide: Contains the cyclohexylacetamide group but lacks the brominated phenoxy and ethoxy substituents.
2-(2-bromoethoxy)ethanol: Features a brominated ethoxy group but lacks the phenoxy and cyclohexylacetamide moieties.
Uniqueness
2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-bromo-6-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]-N-cyclohexylacetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BrN2O4.ClH/c1-4-27-18-11-15(12-23-21(2,3)14-25)10-17(22)20(18)28-13-19(26)24-16-8-6-5-7-9-16;/h10-11,16,23,25H,4-9,12-14H2,1-3H3,(H,24,26);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXKUQQFOWLBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)CO)Br)OCC(=O)NC2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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